Acotiamide Methyl Ether
Description
Contextualization of Acotiamide (B1238670) Methyl Ether as a Chemical Entity
Acotiamide Methyl Ether, systematically named N-(2-(diisopropylamino)ethyl)-2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxamide, is an organic compound with the molecular formula C22H32N4O5S. usbio.netfda.govlgcstandards.com It is characterized as an achiral molecule. fda.gov This compound is a derivative of Acotiamide, distinguished by the presence of a methyl group on the phenolic hydroxyl group of the parent molecule. It is available for research purposes in various forms, including as a neat substance, and as hydrochloride and maleate (B1232345) salts. fda.govfda.govnih.gov
Relevance of this compound as a Metabolite of Acotiamide
The primary significance of this compound in pharmacological research stems from its role as a metabolite of Acotiamide. usbio.netlabmix24.comtargetmol.com The metabolic transformation of a parent drug into its metabolites is a crucial aspect of pharmacokinetics, influencing the drug's efficacy and potential for adverse effects. bioivt.com this compound is also identified as Acotiamide EP Impurity A, highlighting its relevance in the quality control and analysis of the parent drug. lgcstandards.comcymitquimica.com
Overview of Acotiamide's Established Preclinical Pharmacology (as background for the metabolite)
Acotiamide is a gastroprokinetic agent that enhances gastric motility and emptying. ijbcp.comijbcp.com Its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (B1216132). pmda.go.jpchemdad.com By inhibiting AChE, Acotiamide increases the concentration of acetylcholine at the neuromuscular junction in the stomach, leading to enhanced gastric muscle contraction. pmda.go.jpchemdad.com Preclinical studies in animal models, such as rats and dogs, have demonstrated that Acotiamide enhances postprandial antral motility and improves delayed gastric emptying. pmda.go.jpresearchgate.net It has also been shown to antagonize muscarinic M1 and M2 receptors. chemdad.comchemicalbook.com Unlike some other prokinetic agents, Acotiamide shows little to no affinity for serotonin (B10506) or dopamine (B1211576) D2 receptors. ijbcp.com
Significance of Investigating Metabolites in Mechanistic and Preclinical Research
The study of drug metabolites is a fundamental component of preclinical drug development. nih.gov Metabolites can possess their own pharmacological activity, which may be similar to, different from, or even antagonistic to the parent compound. wuxiapptec.com Understanding the metabolic fate of a drug is essential for several reasons:
Toxicity: Some metabolites can be reactive and lead to toxicity by binding to cellular macromolecules. wuxiapptec.com
Drug-Drug Interactions: Metabolites can be involved in drug-drug interactions, affecting the metabolism of co-administered drugs. bioivt.com
Pharmacokinetic Profiling: Characterizing metabolites is crucial for a complete understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov
Early identification and characterization of metabolites in preclinical stages can aid in optimizing drug design and predicting clinical outcomes. wuxiapptec.com
Scope and Objectives for Academic Inquiry into this compound
Given that this compound is a known metabolite of Acotiamide, academic inquiry into this compound would logically focus on several key areas. A primary objective would be to determine its pharmacological activity. This would involve investigating whether this compound exhibits acetylcholinesterase inhibitory activity or any effects on muscarinic receptors, similar to its parent compound.
Structure
3D Structure
Properties
IUPAC Name |
N-[2-[di(propan-2-yl)amino]ethyl]-2-[(2,4,5-trimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O5S/c1-13(2)26(14(3)4)9-8-23-21(28)16-12-32-22(24-16)25-20(27)15-10-18(30-6)19(31-7)11-17(15)29-5/h10-14H,8-9H2,1-7H3,(H,23,28)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOIEIREOKNEIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2OC)OC)OC)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Analytical Methodologies for Detection, Quantification, and Structural Elucidation
Chromatographic Techniques for Acotiamide (B1238670) Methyl Ether Analysis
Chromatographic techniques are fundamental in the separation and quantification of Acotiamide Methyl Ether from its parent compound and other related substances. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant methods employed for this purpose, offering high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) Methods
Reverse-phase HPLC (RP-HPLC) is a widely used technique for the analysis of Acotiamide and its impurities, including this compound. These methods are designed to be stability-indicating, meaning they can effectively separate the active pharmaceutical ingredient from its degradation products and related compounds.
One developed RP-HPLC method utilizes a C8 column with a mobile phase composed of acetonitrile (B52724) and a mixture of 0.1% triethylamine (B128534) in 0.2% formic acid. researchgate.netresearchgate.net Another approach employs a C18 column with a mobile phase of potassium dihydrogen phosphate (B84403) buffer (pH 6.8) and acetonitrile. ijpsr.comijpsr.com Isocratic elution is often favored for its simplicity and robustness. Detection is typically carried out using a UV detector at a wavelength of 282 nm. researchgate.netresearchgate.net
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Stationary Phase | C8 Thermo Hypersil BDS (250 x 4.6 mm, 5µm) researchgate.netresearchgate.net | Hyperchrom ODS C18 (250 x 4.6 mm, 5µm) ijpsr.comijpsr.com |
| Mobile Phase | Acetonitrile: 0.1% Triethylamine in 0.2% Formic Acid (30:70 v/v) researchgate.netresearchgate.net | Potassium Dihydrogen Phosphate Buffer (pH 6.8): Acetonitrile (60:40 v/v) ijpsr.comijpsr.com |
| Flow Rate | 1.0 mL/min researchgate.netresearchgate.net | 1.0 mL/min ijpsr.comijpsr.com |
| Detection | UV at 282 nm researchgate.netresearchgate.net | PDA Detector at 282 nm ijpsr.comijpsr.com |
| Column Temperature | 40°C researchgate.netresearchgate.net | Not Specified |
Ultra-Performance Liquid Chromatography (UPLC) Applications
UPLC offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. For the analysis of Acotiamide and its related substances like this compound, UPLC methods have been developed to separate a range of degradation products and impurities. nih.gov
A stability-indicating UPLC method has been established using a cyano column with a gradient mixture of 0.1% formic acid and acetonitrile as the mobile phase. nih.gov This technique is particularly effective in resolving complex mixtures of the parent drug and its various degradation products. nih.gov
Mass Spectrometric Approaches for Identification and Quantification
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of this compound. When coupled with chromatographic techniques like HPLC or UPLC, it provides a powerful platform for the unambiguous identification of impurities and metabolites.
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like Acotiamide and its derivatives. In this method, the analyte is ionized to produce a precursor ion, which is then fragmented to generate a characteristic product ion spectrum. This fragmentation pattern serves as a fingerprint for the molecule, allowing for its confident identification.
For the analysis of Acotiamide, detection is typically performed using positive electrospray ionization in the multiple reaction monitoring (MRM) mode. researchgate.net The precursor to product ion transition for Acotiamide has been identified as m/z 451.200 → 271.200. researchgate.net This technique offers high selectivity and sensitivity, making it ideal for the quantification of trace levels of impurities in complex matrices. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling
High-resolution mass spectrometry (HRMS), often coupled with a time-of-flight (TOF) mass analyzer, provides highly accurate mass measurements, which are crucial for determining the elemental composition of unknown compounds. This capability is particularly valuable in metabolite profiling studies, where the identification of novel metabolites is a key objective. UPLC coupled with electrospray ionization quadrupole time-of-flight tandem mass spectrometry (ESI-QTOF-MS/MS) has been successfully used to characterize the degradation products of Acotiamide. nih.gov
Application of Mass Defect Filter (MDF) Techniques
The mass defect filter (MDF) is a data processing technique used in conjunction with high-resolution mass spectrometry to facilitate the detection of drug metabolites in complex biological matrices. The mass defect is the difference between the exact mass of a molecule and its nominal mass. Since the mass defect of a parent drug and its metabolites are often similar, an MDF can be used to filter out endogenous interferences, thereby simplifying the data analysis and enhancing the detection of potential metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including pharmaceutical impurities like this compound. While specific ¹H and ¹³C NMR spectral data for this compound are not extensively published in peer-reviewed literature, the expected spectrum can be inferred from the structure of the parent compound, Acotiamide.
The structure of this compound differs from Acotiamide by the methylation of the phenolic hydroxyl group. This modification would lead to distinct changes in the NMR spectrum. Specifically, a new singlet corresponding to the additional methoxy (B1213986) (-OCH₃) protons would appear in the ¹H NMR spectrum, typically in the range of 3.8-4.0 ppm. In the ¹³C NMR spectrum, a new carbon signal for this methoxy group would be expected around 55-60 ppm. The chemical shifts of the aromatic protons and carbons on the trimethoxybenzoyl moiety would also be altered due to the change in the electronic environment resulting from the ether formation.
For a definitive structural confirmation, a suite of 2D NMR experiments would be employed. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in establishing connectivity between protons and carbons, thus confirming the precise location of the methyl ether group.
Method Validation for Preclinical Research Applications
While validated analytical methods specifically for the quantification of this compound in biological matrices are not widely documented, the methodologies established for the parent drug, Acotiamide, provide a robust framework and are directly applicable. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for bioanalytical studies due to its high sensitivity and selectivity.
The sensitivity of an analytical method is critical in preclinical research, where sample volumes may be limited and analyte concentrations low. The Lower Limit of Quantification (LLOQ) is defined as the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.
For the parent compound, Acotiamide, highly sensitive LC-MS/MS methods have been developed and validated for its determination in rat plasma. These methods demonstrate the feasibility of achieving low LLOQs in biological matrices. For instance, one validated method reported an LLOQ of 0.10 ng/mL for Acotiamide in just 50 μL of rat plasma. axios-research.comresearcher.lifeoup.comresearchgate.net Another study utilizing ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS) established an LLOQ of 1.31 ng/mL. researcher.life It is anticipated that a similarly sensitive method could be developed for this compound, given its structural similarity to Acotiamide.
Table 1: Reported LLOQ for Acotiamide in Rat Plasma
| Analytical Technique | Matrix | Sample Volume | LLOQ (ng/mL) | Reference |
|---|---|---|---|---|
| LC-MS/MS | Rat Plasma | 50 μL | 0.10 | axios-research.comresearcher.lifeoup.comresearchgate.net |
| UHPLC-Q-TOF-MS | Rat Plasma | Not Specified | 1.31 | researcher.life |
Method validation ensures that the analytical procedure is reliable for its intended purpose. Accuracy, precision, and reproducibility are key validation parameters. Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of measurements. Reproducibility assesses the precision under different conditions (e.g., different analysts, different equipment).
Validated methods for Acotiamide in rat plasma have demonstrated excellent accuracy and precision, with values well within the acceptance criteria set by regulatory guidelines (typically ±15% for accuracy and a coefficient of variation ≤15% for precision). For example, a reported LC-MS/MS method for Acotiamide showed intra- and inter-day precision with a coefficient of variation (CV) ranging from 3.27% to 12.60%, and accuracy between 87.96% and 104.94%. researcher.life
Table 2: Accuracy and Precision Data for a Validated Acotiamide LC-MS/MS Method
| Concentration (ng/mL) | Intra-day Precision (% CV) | Inter-day Precision (% CV) | Accuracy (%) | Reference |
|---|---|---|---|---|
| Low QC | 8.7 | 12.60 | 104.94 | researcher.life |
| Medium QC | 5.4 | 6.85 | 95.32 | researcher.life |
| High QC | 3.9 | 3.27 | 87.96 | researcher.life |
These findings for Acotiamide suggest that a similarly robust and reliable method can be validated for this compound for use in preclinical research.
Application of this compound as a Reference Standard in Analytical Chemistry
This compound is utilized as a reference standard in analytical chemistry. axios-research.com A reference standard is a highly purified compound used as a measurement base for qualitative and quantitative analysis. In the pharmaceutical industry, reference standards are crucial for:
Impurity Profiling: Identifying and quantifying impurities in the active pharmaceutical ingredient (API) and finished drug product.
Method Development and Validation: Establishing the performance characteristics of analytical methods.
Quality Control: Ensuring the identity, purity, and strength of pharmaceutical products during routine testing.
As a known impurity of Acotiamide, a well-characterized reference standard of this compound is essential for developing and validating analytical methods capable of detecting and quantifying this impurity at very low levels. This ensures that the amount of this compound in the final drug product is below the qualification and identification thresholds stipulated by regulatory bodies. The availability of this compound as a fully characterized chemical compound allows for its use in method development, validation, and quality control applications during the synthesis and formulation stages of drug development. axios-research.com
Mechanistic and Molecular Pharmacology of Acotiamide and the Potential Role of Its Methyl Ether Metabolite
Acetylcholinesterase (AChE) Inhibition Studies
The inhibition of AChE, the enzyme responsible for the degradation of acetylcholine (B1216132), is a cornerstone of acotiamide's mechanism of action. By preventing the breakdown of ACh, acotiamide (B1238670) effectively increases the concentration and duration of action of this neurotransmitter in the synaptic cleft, thereby enhancing gastric motility.
Enzyme Kinetics and Inhibitory Concentration (IC50) Determination
In vitro studies have consistently demonstrated acotiamide's ability to inhibit AChE. Research using rat stomach-derived AChE determined the half-maximal inhibitory concentration (IC50) for acotiamide to be 2.3 µmol/L nih.gov. Another study reported an IC50 value of 1.79 μM nih.govnih.gov. Further investigation into its effect on human AChE revealed an inhibitory constant (Ki) value of 0.61 μM.
Reversibility and Selectivity of AChE Inhibition
The interaction between acotiamide and AChE is characterized as reversible medwinpublishers.com. This property is clinically significant, as it implies a transient and controllable enzymatic inhibition. Detailed studies have described the nature of this inhibition as a mixed type.
Information regarding the selectivity of Acotiamide Methyl Ether for acetylcholinesterase over other cholinesterases, such as butyrylcholinesterase, and the reversibility of its potential inhibition is not documented in available research.
Muscarinic Receptor Interaction Profiles
In addition to AChE inhibition, acotiamide modulates cholinergic signaling through interaction with muscarinic receptors. Specifically, it acts on presynaptic M1 and M2 autoreceptors, which function as a negative feedback mechanism to regulate ACh release. By antagonizing these receptors, acotiamide further enhances the release of acetylcholine from enteric neurons medwinpublishers.comijbcp.com.
Binding Affinity at M1 and M2 Muscarinic Receptors
Acotiamide functions as an antagonist at presynaptic M1 and M2 muscarinic receptors medwinpublishers.comnih.gov. This antagonism lifts the autoinhibitory brake on acetylcholine release. Studies in oocytes expressing these receptors have quantified the functional antagonism of acotiamide. It inhibited the acetylcholine-induced Ca2+-activated Cl- current in M1-expressing oocytes with an IC50 of 1.8 μM and the acetylcholine-induced K+ currents in M2-expressing oocytes with an IC50 of 10.1 μM hsppharma.com.
Detailed binding affinity studies providing specific Ki or Kd values for this compound at M1 and M2 receptors have not been reported in the available scientific literature.
| Compound | Receptor | Assay | Parameter | Value | Reference |
|---|---|---|---|---|---|
| Acotiamide | Muscarinic M1 | ACh-induced Ca2+-activated Cl- current | IC50 | 1.8 µM | hsppharma.com |
| Acotiamide | Muscarinic M2 | ACh-induced K+ current | IC50 | 10.1 µM | hsppharma.com |
Modulation of Acetylcholine Release Mechanisms
The dual mechanism of acotiamide—AChE inhibition and M1/M2 receptor antagonism—converges to amplify cholinergic activity in the stomach. The antagonism of presynaptic autoreceptors facilitates the release of ACh from cholinergic nerve terminals, while the inhibition of AChE prolongs the presence of the released ACh in the synapse medwinpublishers.com. This synergistic action is believed to be the primary driver of its prokinetic effects. The specific contribution, if any, of the this compound metabolite to the modulation of acetylcholine release remains an area for future investigation.
Investigation of Other Muscarinic Receptor Subtypes (e.g., M4)
The primary mechanism of acotiamide involves its interaction with muscarinic acetylcholine receptors (mAChRs), particularly the M1 and M2 subtypes located on presynaptic nerve terminals in the enteric nervous system. ijbcp.comnih.gov By acting as an antagonist on these inhibitory autoreceptors, acotiamide enhances the release of acetylcholine (ACh). nih.gov The five subtypes of muscarinic receptors (M1-M5) are G-protein coupled receptors that mediate the diverse effects of acetylcholine throughout the body. mdpi.comresearchgate.net M2 and M4 receptors are primarily coupled to Gi/o proteins, and their activation leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. mdpi.comresearchgate.net While the antagonist activity of acotiamide at M1 and M2 receptors is a key part of its prokinetic action, its interaction with other muscarinic receptor subtypes, such as M4, is less defined. ijbcp.comnih.gov There is currently a lack of specific research data detailing the binding affinity or functional activity of acotiamide or its methyl ether metabolite at the M4 muscarinic receptor subtype.
Interaction with Other Neurotransmitter Systems and Receptors
Acotiamide exhibits a targeted pharmacological profile with limited interaction with other major neurotransmitter receptor systems, contributing to its favorable safety profile. bmj.com Receptor-binding studies have demonstrated that acotiamide has a low affinity for dopamine (B1211576) D2 receptors and does not significantly bind to serotonin (B10506) 5-HT2, 5-HT3, or 5-HT4 receptors. nih.govnih.gov This selectivity distinguishes it from other prokinetic agents that may exert effects through these pathways. nih.gov
In studies on rats subjected to restraint stress, acotiamide was reported to alter the expression of genes related to GABA receptors and GABA transporters in the medulla oblongata or hypothalamus, suggesting a potential, indirect role in the regulation of stress through the hypothalamic-pituitary-adrenocortical axis. nih.gov However, direct binding studies on GABAA receptors are not prominently featured in the literature. There is a notable absence of data regarding the binding affinity of acotiamide or its metabolites for adenosine (B11128) A2A and beta-adrenergic receptors.
| Receptor | Binding Affinity/Activity of Acotiamide | Reference |
|---|---|---|
| Dopamine D2 | Low affinity | nih.govnih.gov |
| Serotonin 5-HT2 | Low to no affinity | nih.govnih.gov |
| Serotonin 5-HT3 | Low to no affinity | nih.govnih.gov |
| Serotonin 5-HT4 | Low to no affinity | nih.govnih.gov |
| GABA Receptors | Altered gene expression in stress models (indirect effect) | nih.gov |
| Adenosine A2A | Data not available | N/A |
| Beta-Adrenergic Receptors | Data not available | N/A |
A cornerstone of acotiamide's mechanism is its potentiation of the cholinergic system in the upper gastrointestinal tract. ijbcp.com This is achieved through a dual mode of action:
Antagonism of Presynaptic Muscarinic Autoreceptors (M1/M2): By blocking these inhibitory receptors on cholinergic nerve endings, acotiamide facilitates the release of acetylcholine into the synaptic cleft. ijbcp.comnih.gov
Inhibition of Acetylcholinesterase (AChE): Acotiamide also reversibly inhibits the activity of AChE, the enzyme responsible for the breakdown of acetylcholine. ijbcp.comnih.govnih.gov This inhibition increases the local concentration and prolongs the duration of action of acetylcholine at the neuromuscular junction. ijbcp.com
This synergistic action of enhanced ACh release and reduced ACh degradation leads to a significant increase in the availability of acetylcholine at postsynaptic muscarinic receptors on smooth muscle cells, thereby enhancing gastric contractility and motility. ijbcp.comnih.gov Studies have shown that acotiamide significantly enhances contractions induced by electrical field stimulation and acetylcholine in isolated gastric muscle strips. nih.gov The inhibitory concentration (IC50) of acotiamide for rat AChE has been reported to be 2.3 µM. chiba-u.jp
Cellular and Subcellular Mechanisms of Action
The primary site of action for acotiamide is considered to be the cholinergic nerve terminals within the myenteric plexus of the stomach wall. chiba-u.jpnih.gov The myenteric plexus is the major neural network that governs gastrointestinal motility. chiba-u.jpresearchgate.net Autoradiography studies in rats and dogs have demonstrated that acotiamide distributes to the myenteric plexus at concentrations sufficient to inhibit AChE activity. nih.gov For instance, in rats, the concentration of radioactivity from labeled acotiamide in the stomach was found to be 27.9 µM, which is substantially higher than its IC50 for rat AChE. nih.gov This localized concentration at the site of action explains its selective effects on gastric motility. researchgate.net By acting on the presynaptic M1 and M2 receptors and inhibiting local AChE at these nerve terminals, acotiamide effectively modulates the motor innervation of the gastric muscles. nih.govchiba-u.jp
Beyond its direct effects on cholinergic neurotransmission, acotiamide has been shown to modulate inflammatory signaling pathways. Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are key pro-inflammatory cytokines involved in various physiological and pathological processes. nih.gov The transcription factor NF-κB is a pivotal mediator of inflammatory responses and controls the expression of genes encoding these cytokines. frontiersin.org In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκB. frontiersin.org The phosphorylation of IκB leads to its degradation and the subsequent activation of NF-κB. frontiersin.org
In a study using lipopolysaccharide (LPS)-stimulated rat macrophage cell lines (NR8383), acotiamide demonstrated anti-inflammatory properties. nih.gov Treatment with acotiamide significantly reduced the expression levels of IκB-α phosphorylation in these cells. nih.gov Consequently, acotiamide also led to a significant reduction in the production of the pro-inflammatory cytokines TNF-α and IL-6. nih.gov These findings suggest that acotiamide may exert some of its therapeutic effects by attenuating inflammatory responses at a cellular level. nih.gov
| Signaling Molecule/Cytokine | Effect of Acotiamide | Cell Line | Reference |
|---|---|---|---|
| IκB-α phosphorylation | Significantly reduced | NR8383 (rat macrophage) | nih.gov |
| TNF-α production | Significantly reduced | NR8383 (rat macrophage) | nih.gov |
| IL-6 production | Significantly reduced | NR8383 (rat macrophage) | nih.gov |
Preclinical Pharmacological Investigations of Acotiamide and Its Methyl Ether in in Vitro and in Vivo Animal Models
In Vitro Studies on Isolated Organ Preparations
Effects on Gastric Antrum Strip Contraction in Guinea Pigs
In vitro studies utilizing isolated gastric antrum strips from guinea pigs have been instrumental in elucidating the mechanism of action of Acotiamide (B1238670). Research has shown that Acotiamide enhances acetylcholine (B1216132) (ACh)-induced contractions in these preparations. This effect is attributed to its inhibitory action on acetylcholinesterase (AChE), the enzyme responsible for the breakdown of ACh. By inhibiting AChE, Acotiamide increases the concentration of ACh at the neuromuscular junction, leading to enhanced gastric muscle contraction. thieme-connect.dechiba-u.jp
One study demonstrated that Acotiamide enhanced electrically stimulated contractions in the gastric antrum of guinea pigs. researchgate.net This suggests a direct modulatory effect on the cholinergic pathways within the gastric tissue.
Below is a data table summarizing the observed effects of Acotiamide on guinea pig gastric antrum strips.
| Preparation | Intervention | Observed Effect | Postulated Mechanism |
| Isolated Guinea Pig Gastric Antrum Strips | Acotiamide | Enhancement of Acetylcholine-induced contraction | Inhibition of Acetylcholinesterase (AChE) activity |
| Isolated Guinea Pig Gastric Antrum Strips | Electrical Field Stimulation (EFS) in the presence of Acotiamide | Enhanced contractile response | Potentiation of cholinergic neurotransmission |
Assessment of Acetylcholine-Induced Contraction Potentiation
The table below presents data on the potentiation of acetylcholine-induced contractions by Acotiamide in guinea pig gastric tissue.
| Tissue Preparation | Agonist | Compound | Result |
| Guinea Pig Gastric Body and Antrum Strips | Acetylcholine (ACh) | Acotiamide | Significant enhancement of contraction |
| Guinea Pig Gastric Body and Antrum Strips | Carbachol (CCh) | Acotiamide | No significant enhancement of contraction |
| Guinea Pig Gastric Body Strips | Acetylcholine (ACh) | Neostigmine (AChE inhibitor) | Significant enhancement of contraction |
In Vivo Animal Studies on Gastrointestinal Motility (Mechanistic Focus)
Influence on Gastric Body Contractions Induced by Vagus Nerve Stimulation in Rats
In vivo studies in anesthetized rats have explored the effects of Acotiamide on gastric motility under conditions of vagus nerve stimulation. Electrical stimulation of the vagus nerve induces gastric body contractions, a response mediated by cholinergic pathways. Research has demonstrated that Acotiamide significantly enhances these vagally-induced gastric contractions. nih.gov This enhancement is abolished by the administration of atropine (B194438), a muscarinic receptor antagonist, and hexamethonium (B1218175), a nicotinic receptor antagonist, confirming the cholinergic nature of Acotiamide's action in this model. nih.gov These findings indicate that Acotiamide amplifies the prokinetic signals transmitted by the vagus nerve to the stomach.
The following table summarizes the influence of Acotiamide on vagus nerve-stimulated gastric contractions in rats.
| Animal Model | Intervention | Outcome | Effect of Antagonists |
| Anesthetized Rats | Electrical stimulation of the vagus nerve + Acotiamide | Enhanced gastric body contractions | Effect abolished by atropine and hexamethonium |
| Anesthetized Rats | Electrical stimulation of the vagus nerve + Mosapride | No enhancement of gastric body contractions | Not applicable |
Effects on Gastric Motility Index in Rodents and Canines
The effect of Acotiamide on the gastric motility index has been evaluated in both rodent and canine models. In conscious dogs, oral administration of Acotiamide was found to stimulate postprandial gastroduodenal and colonic motor activities. nih.gov Specifically, it enhanced gastric antral motility. nih.gov Furthermore, Acotiamide was shown to improve clonidine-induced hypomotility, a model for gastric motor dysfunction. nih.gov
In rats, Acotiamide has also been shown to enhance normal gastric antral motility. nih.gov Interestingly, some studies suggest that Acotiamide's effects are more pronounced in models of impaired gastric function. For instance, in a restraint stress-induced model in rats, Acotiamide improved delayed gastric emptying but did not affect normal gastric emptying in intact rats. nih.govkuleuven.be
The data below provides an overview of Acotiamide's effects on the gastric motility index.
| Animal Model | Condition | Compound | Effect on Gastric Motility Index |
| Conscious Dogs | Postprandial | Acotiamide | Increased gastroduodenal and colonic motor activity |
| Conscious Dogs | Clonidine-induced hypomotility | Acotiamide | Marked improvement in gastric antral motility |
| Rats | Normal | Acotiamide | Enhanced gastric antral motility |
| Rats | Restraint stress-induced delayed gastric emptying | Acotiamide | Improved delayed gastric emptying |
| Rats | Normal | Acotiamide | No effect on basal gastric emptying rate |
Analysis of Upper Gastrointestinal Motor Activity in Conscious Animal Models
Studies in conscious animal models provide a more physiologically relevant assessment of a drug's effect on gastrointestinal motility. In conscious dogs with chronically implanted force transducers, oral administration of Acotiamide was observed to stimulate postprandial motor activity in the stomach and duodenum. nih.gov The enhanced postprandial gastric antral motility induced by Acotiamide was completely abolished by treatment with atropine, further underscoring the cholinergic mechanism of action. nih.gov
In conscious guinea pig models, Acotiamide has been shown to prolong liquid meal-induced gastric accommodation, a key reflex for the stomach's reservoir function. This effect suggests a role for Acotiamide in improving the stomach's ability to accept a meal without a premature increase in intragastric pressure.
The following table summarizes the findings on upper gastrointestinal motor activity in conscious animal models.
| Animal Model | Parameter Measured | Compound | Key Finding |
| Conscious Dogs | Postprandial gastrointestinal motility | Acotiamide | Stimulated gastroduodenal motor activity |
| Conscious Guinea Pigs | Liquid meal-induced gastric accommodation | Acotiamide | Prolonged gastric accommodation |
| Conscious Rats | Stress-induced impaired gastric accommodation | Acotiamide | Improved impaired gastric accommodation |
Neurobiological Studies and Central Nervous System Interactions (Preclinical Models)
Preclinical research using animal models has been crucial in elucidating the neurobiological mechanisms that underlie the therapeutic effects of acotiamide. These investigations have extended beyond its direct effects on the gastrointestinal (GI) tract to explore its interactions with the central nervous system (CNS), particularly focusing on the modulation of the brain-gut axis. This intricate communication network is vital for regulating GI function and is implicated in the pathophysiology of functional dyspepsia (FD), especially in the context of stress. Studies have delved into how acotiamide influences this axis, with a specific focus on its interaction with the vagus nerve and its ability to alter the expression of stress-related genes in key brain regions.
Investigation of Brain-Gut Axis Modulation via Afferent Vagus Nerve
The vagus nerve is a critical component of the brain-gut axis, providing a primary pathway for bidirectional communication between the central nervous system and the gastrointestinal tract. It is composed of both afferent fibers, which transmit sensory information from the gut to the brain, and efferent fibers, which send motor commands from the brain to the gut. The modulation of these vagal pathways is a key area of investigation for understanding how drugs like acotiamide can influence gastroduodenal function.
While the precise mechanisms of acotiamide's action on the afferent vagus nerve are still an area of active research, preclinical evidence suggests a significant interaction with vagal pathways. In in vivo studies using rats, acotiamide has been shown to enhance gastric body contractions that are induced by electrical stimulation of the vagus nerve. nih.gov This finding indicates that acotiamide can amplify the effects of vagal signaling on gastric motility. The contractions induced by vagal stimulation were abolished by the administration of atropine (a muscarinic receptor antagonist) and hexamethonium (a nicotinic receptor antagonist), confirming that the observed effect is mediated through the cholinergic pathways of the vagus nerve. nih.gov
Analysis of Stress-Related Gene Expression (e.g., GABA receptors, neuromedin U) in Animal Brain Regions (e.g., medulla oblongata, hypothalamus)
Stress is a well-established factor in the exacerbation and potential development of functional dyspepsia symptoms. Preclinical models, particularly those involving restraint stress in rats, are utilized to simulate this clinical reality and investigate the neurobiological changes that occur in the central nervous system. Research into acotiamide's effects in these models has provided compelling evidence that its therapeutic benefits may be partly attributable to the modulation of stress-related gene expression in critical brain regions that form part of the hypothalamic-pituitary-adrenal (HPA) axis and the brain-gut network. nih.gov
A key study investigated the effects of acotiamide in a restraint-stress rat model, which is known to induce delayed gastric emptying and inhibit feeding—symptoms analogous to those seen in FD. nih.gov In this model, it was reported that acotiamide administration led to altered expression of several stress-related genes within the medulla oblongata and hypothalamus. nih.gov These brain regions are integral to the central processing of stress and autonomic regulation of GI function.
The specific genes affected included those for gamma-aminobutyric acid (GABA) receptors, GABA transporters, and neuromedin U. nih.gov GABA is the primary inhibitory neurotransmitter in the CNS, and its signaling pathways are crucial for regulating anxiety and the stress response. Neuromedin U is a neuropeptide with a diverse range of functions, including involvement in stress responses and the regulation of energy balance. The alteration of these genes by acotiamide suggests a central mechanism of action, where the compound may help to normalize the HPA axis activity that is disrupted by stress. nih.gov
These findings suggest that acotiamide's efficacy in managing stress-induced dyspeptic symptoms is not solely due to its peripheral prokinetic activity but also involves a central action that mitigates the neurobiological impact of stress. nih.gov By modulating the expression of key genes in the hypothalamus and medulla oblongata, acotiamide may help to restore homeostasis within the brain-gut axis, offering a multi-faceted therapeutic approach.
Metabolism and Biotransformation Pathways of Acotiamide in Preclinical Models Identifying Acotiamide Methyl Ether As a Metabolite
Identification and Characterization of Acotiamide (B1238670) Methyl Ether as a Metabolite
Acotiamide Methyl Ether is recognized as a metabolite of acotiamide. Its formation represents one of the biotransformation pathways the drug undergoes in preclinical models. While its existence is confirmed, detailed public-domain research specifically characterizing the analytical methods used for its identification, such as liquid chromatography-mass spectrometry (LC-MS), and the specific structural elucidation that definitively confirmed it as a metabolite of acotiamide, is not extensively available.
Metabolic Pathways of Acotiamide in Animal Species
The metabolism of acotiamide in animal models, particularly rats, has been investigated to understand its pharmacokinetic profile. These studies have revealed that acotiamide is subject to both Phase I and Phase II metabolic reactions.
Phase I Metabolic Transformations
Phase I metabolism of acotiamide involves structural modifications to the parent molecule. One of the identified Phase I metabolites is N-despropyl acotiamide . researchgate.net This transformation involves the removal of a propyl group from the nitrogen atom. While the formation of this compound would also be classified as a Phase I reaction, likely through O-methylation, specific studies detailing this pathway and the enzymes involved are not readily found in the available scientific literature. Other potential Phase I reactions could include modifications to the α,β-unsaturated ketone structure, though specific metabolites resulting from this have not been detailed in the accessible research.
Phase II Metabolic Conjugations
Following Phase I transformations, or in some cases directly, acotiamide and its metabolites can undergo Phase II conjugation reactions. These reactions typically involve the addition of endogenous molecules to increase water solubility and facilitate excretion. In preclinical rat models, six different glucuronide conjugate metabolites of acotiamide have been identified. researchgate.net This indicates that glucuronidation is a significant pathway in the metabolism of acotiamide.
Enzymatic Systems Involved in Biotransformation
The enzymatic systems responsible for the metabolism of acotiamide have been partially elucidated. The formation of glucuronide conjugates points to the involvement of Uridine 5'-diphospho-glucuronosyltransferases (UGTs) . These enzymes are key players in Phase II metabolism, catalyzing the transfer of glucuronic acid to various substrates. The specific UGT isoforms involved in acotiamide glucuronidation have not been specified in the available literature. Similarly, the enzymatic machinery responsible for the Phase I reactions, including the N-despropylation and the formation of this compound, has not been definitively identified in the reviewed studies.
Tissue Distribution Studies of Acotiamide and its Metabolites in Animal Models
Understanding the distribution of a drug and its metabolites in various tissues is crucial for assessing its efficacy and potential off-target effects.
Concentration Profiles in Specific Tissues
Studies in rats have provided insights into the tissue distribution of the parent drug, acotiamide. These investigations have shown that acotiamide concentrations are notably higher in the stomach compared to skeletal muscle and blood . nih.govnih.govchiba-u.jp This preferential distribution to the stomach is considered relevant to its pharmacological activity.
However, there is a significant gap in the publicly available scientific literature regarding the tissue distribution of acotiamide's metabolites, including this compound, N-despropyl acotiamide, and the various glucuronide conjugates. Consequently, specific concentration profiles for these metabolites in tissues such as the stomach, skeletal muscle, or blood in animal models are not available to be presented in a data table.
Interactive Data Table: Tissue Distribution of Acotiamide in Rats
| Tissue | Concentration Data | Reference |
| Stomach | Higher concentration compared to blood and skeletal muscle. nih.govnih.govchiba-u.jp | nih.gov, nih.gov, chiba-u.jp |
| Skeletal Muscle | Lower concentration compared to the stomach. nih.govnih.govchiba-u.jp | nih.gov, nih.gov, chiba-u.jp |
| Blood/Plasma | Serves as a reference for tissue-to-plasma concentration ratios. nih.govnih.gov | nih.gov, nih.gov |
Note: This table reflects the distribution of the parent drug, acotiamide. Data for its metabolites is not currently available in the reviewed literature.
Investigation of Carrier-Mediated Uptake Mechanisms in Gastric Tissue
Preclinical studies in rats have demonstrated that acotiamide is actively transported into the stomach tissue, leading to higher concentrations in the stomach compared to plasma. nih.govresearchgate.net This observation suggests the involvement of carrier-mediated uptake processes in the disposition of acotiamide to its target organ.
Research has shown that the uptake of acotiamide into the stomach is a saturable process, a key characteristic of carrier-mediated transport. nih.gov The tissue-to-plasma concentration ratio of acotiamide in the stomach was found to decrease with increasing plasma concentrations, further supporting the involvement of a saturable uptake mechanism. nih.govresearchgate.net
Subsequent investigations have identified the plasma membrane monoamine transporter (PMAT) as a key contributor to the distribution of acotiamide into stomach tissue. acs.org Studies using a gastric cancer-derived cell line (Hs746T) and PMAT gene-transfected HEK293 cells revealed that acotiamide is a substrate for PMAT. acs.org The uptake of acotiamide in these in vitro models was saturable and could be inhibited by known PMAT inhibitors. acs.org Furthermore, the presence of PMAT has been confirmed in gastric smooth muscle and vascular endothelial cells in rats, the primary sites of acotiamide's pharmacological action. acs.org
The active transport of acotiamide into the gastric tissue via PMAT is a crucial factor in achieving therapeutically relevant concentrations at its site of action.
Relationship Between Tissue Concentration and Target Engagement in Preclinical Models
The pharmacological effect of acotiamide is attributed to the inhibition of acetylcholinesterase (AChE) in the stomach, which leads to an increase in acetylcholine (B1216132) levels and subsequent enhancement of gastric motility. nih.gov Preclinical studies in rats have established a clear relationship between the concentration of acotiamide in the stomach tissue and the engagement of its target, AChE.
Physiologically-based pharmacokinetic and pharmacodynamic (PBPK/PD) models have been developed to describe the time course of acotiamide concentrations in the blood and stomach and to correlate these concentrations with its pharmacological effect. researchgate.netchiba-u.jp These models incorporate the carrier-mediated uptake of acotiamide into different compartments within the stomach tissue, such as a "precursor pool" and a "deep pool". researchgate.netchiba-u.jp
Studies have shown that following administration in rats, the concentration of acotiamide in the stomach tissue is significantly higher than in the blood. researchgate.net The PBPK/PD models estimate that the unbound concentration of acotiamide in the precursor pool of the stomach, where the drug is thought to interact with AChE, surpasses the in vitro 50% inhibitory concentration (IC50) for AChE activity. researchgate.net This sustained high concentration in the target tissue is believed to be responsible for the observed pharmacological effect.
The modeling data indicates a direct link between the carrier-mediated accumulation of acotiamide in the stomach and the inhibition of AChE, leading to an increase in acetylcholine concentration. researchgate.netchiba-u.jp This relationship underscores the importance of the tissue-specific distribution of acotiamide for its therapeutic efficacy.
Future Research Directions and Unexplored Avenues for Acotiamide Methyl Ether
Novel Analytical Approaches for Enhanced Metabolite Detection
The robust analysis of drug metabolites is crucial for a comprehensive understanding of pharmacokinetics and safety. For Acotiamide (B1238670) Methyl Ether, future research should focus on developing highly sensitive and specific analytical methods. While techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard for metabolite identification, advancements could be made in several areas.
Future analytical development could involve:
High-Resolution Mass Spectrometry (HRMS): Employing techniques like Quadrupole Time-of-Flight (Q-TOF) MS for more precise mass determination and structural elucidation of Acotiamide Methyl Ether and other minor metabolites in complex biological matrices.
Improved Sample Preparation: Developing more efficient and selective extraction methods, such as solid-phase extraction (SPE) with novel sorbents or immunoaffinity-based techniques, to isolate this compound from plasma, urine, and fecal samples.
Miniaturized and Automated Systems: Exploring microfluidic devices and automated sample preparation platforms to increase throughput and reduce sample volume, which is particularly valuable in preclinical studies with limited sample availability.
| Analytical Technique | Potential Advantage for this compound Detection |
| High-Resolution Mass Spectrometry (HRMS) | Enhanced specificity and structural confirmation. |
| Advanced Solid-Phase Extraction (SPE) | Increased recovery and removal of interfering substances. |
| Immunoaffinity Chromatography | High selectivity for Acotiamide and its related metabolites. |
| Microfluidics | High-throughput analysis with minimal sample consumption. |
Further Elucidation of Specific Enzymatic Pathways in Metabolite Formation
The biotransformation of Acotiamide to this compound is a critical area of investigation. Understanding the specific enzymes responsible for this conversion is fundamental to predicting potential drug-drug interactions and inter-individual variability in metabolism.
Future research should aim to:
Identify Primary Cytochrome P450 (CYP) Isoforms: Conduct in vitro studies using human liver microsomes and recombinant CYP enzymes to pinpoint the specific isoforms (e.g., CYP3A4, CYP2D6) responsible for the methylation of Acotiamide.
Investigate the Role of Other Enzymes: Explore the potential involvement of other enzyme families, such as UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs), in the further metabolism of this compound.
Genetic Polymorphism Studies: Investigate how genetic variations in the identified metabolizing enzymes may impact the rate and extent of this compound formation, potentially influencing the parent drug's efficacy and safety profile.
Investigation of the Methyl Ether's Intrinsic Biological Activity Beyond its Metabolite Status
A significant unknown is whether this compound is merely an inactive metabolite or if it possesses its own biological activity. It is crucial to determine if this compound contributes to the therapeutic effects or potential side effects of Acotiamide.
Key research questions to address include:
Receptor Binding Assays: Does this compound bind to and exhibit activity at the same targets as Acotiamide, such as muscarinic M1 and M2 receptors or acetylcholinesterase?
In Vitro Functional Assays: Does this compound modulate gastrointestinal motility in isolated tissue preparations?
In Vivo Pharmacodynamic Studies: Following direct administration of synthesized this compound to animal models, are there observable effects on gastric emptying and accommodation?
| Research Area | Objective |
| Receptor Binding Studies | To determine the affinity of this compound for known Acotiamide targets. |
| In Vitro Functional Assays | To assess the direct physiological effects on gastrointestinal tissues. |
| In Vivo Pharmacodynamic Models | To evaluate the systemic effects on gastric motility. |
Exploration of this compound as a Probe for Specific Biological Processes
Should this compound be found to have unique biological properties, it could be developed as a pharmacological tool. As a research probe, it could be used to investigate specific biological pathways with greater precision than the parent drug.
Potential applications as a research probe could include:
Selective Enzyme Inhibition: If this compound is a more selective inhibitor of a particular enzyme or receptor subtype compared to Acotiamide, it could be used to dissect the specific contributions of that target to gastrointestinal function.
Radiolabeling Studies: Synthesizing a radiolabeled version of this compound could enable detailed studies of its distribution, binding sites, and clearance mechanisms within the body.
Development of Advanced Preclinical Models for Mechanistic Studies
To thoroughly investigate the formation and activity of this compound, advanced preclinical models are necessary. These models can provide a more nuanced understanding of its behavior in a physiological context.
Future directions in preclinical modeling could involve:
Humanized Liver Models: Utilizing in vitro models with human hepatocytes or in vivo models with humanized livers to more accurately reflect human metabolism.
Organ-on-a-Chip Technology: Employing microfluidic devices that mimic the structure and function of the human gut and liver to study the absorption, metabolism, and local effects of Acotiamide and the formation of this compound.
Computational Modeling: Developing physiologically based pharmacokinetic (PBPK) models to simulate the formation and disposition of this compound in different patient populations and predict potential drug interactions.
Q & A
Q. What are the primary mechanisms of action of acotiamide methyl ether in modulating gastrointestinal and bladder motility?
this compound acts as a selective acetylcholinesterase (AChE) inhibitor, increasing acetylcholine levels at synaptic junctions. Preclinical studies in rat models demonstrate dual effects: (1) pre-junctional enhancement of nerve-evoked bladder contractions via increased neurotransmitter release (e.g., acetylcholine) and (2) post-junctional modulation of muscarinic receptors to regulate spontaneous phasic contractions . In functional dyspepsia (FD), this mechanism enhances gastric contractility and accelerates delayed gastric emptying by optimizing cholinergic signaling .
Q. What experimental models are commonly used to evaluate the efficacy of this compound in functional dyspepsia (FD)?
Standard protocols include:
- In vitro assays : AChE inhibition kinetics (IC₅₀ determination) using enzyme activity assays .
- In vivo models : Rat gastric emptying studies with 10 Hz electrical field stimulation (EFS) to mimic delayed motility, followed by acotiamide administration (e.g., 2–10 μM doses) .
- Clinical trial frameworks : Randomized controlled trials (RCTs) with endpoints like symptom relief (e.g., 100 mg TID for 4 weeks) and quality-of-life metrics .
Q. How should researchers design dose-response studies for this compound to ensure reproducibility?
- Use standardized EFS protocols (e.g., 10 Hz stimulation in isolated bladder strips) to assess contractile responses across concentrations (e.g., 0.1–10 μM) .
- Incorporate positive controls (e.g., neostigmine for AChE inhibition) and negative controls (TTX to block neurogenic activity) .
- Adhere to PRISMA guidelines for systematic reviews when comparing efficacy across studies .
Advanced Research Questions
Q. How can physiologically based pharmacokinetic (PBPK) modeling resolve contradictions in acotiamide’s tissue-specific distribution?
Contradictions arise from acotiamide’s biphasic distribution: rapid equilibrium in vascular compartments vs. slow penetration into gastric tissues. A validated PBPK model (e.g., WinNonlin v6.1) incorporates:
- Compartmental parameters : Blood flow-independent permeability (e.g., fb∙PSinf = 0.12 mL/min/g) and biexponential elimination .
- Tissue-specific data : Gastric precursor pool concentrations (e.g., ~2 μM at 2 h post-IV) vs. negligible deep-pool accumulation (<0.01 μM) .
- Statistical validation : Akaike’s information criterion (AIC) and log-likelihood scores to confirm model robustness .
Q. What methodological strategies address discrepancies in acotiamide’s efficacy across preclinical and clinical studies?
- Data normalization : Compare outcomes using relative metrics (e.g., % change in gastric emptying rate vs. baseline) .
- Subgroup analysis : Stratify FD patients into epigastric pain syndrome (EPS) and postprandial distress syndrome (PDS) cohorts to isolate acotiamide’s domain-specific effects .
- Meta-regression : Adjust for covariates like dosing intervals (e.g., TID vs. BID) and trial duration (4–12 weeks) in pooled RCT data .
Q. How can researchers optimize protocols for studying acotiamide’s dual pre- and post-junctional effects?
- Experimental design : Use paired EFS trials in isolated tissues with incremental TTX (1 μM) to isolate pre-junctional (TTX-sensitive) vs. post-junctional (TTX-insensitive) actions .
- Statistical thresholds : Apply two-tailed Student’s t-tests with Bonferroni correction for multiple comparisons (e.g., p<0.05 for significance) .
- Data interpretation : Differentiate baseline tone modulation (post-junctional) from phasic contraction enhancement (pre-junctional) using concentration-response curves .
Methodological and Ethical Considerations
Q. What statistical approaches are critical for analyzing acotiamide’s dose-dependent adverse events in clinical trials?
- Intention-to-treat (ITT) analysis : Include all randomized participants to minimize attrition bias .
- Adverse event coding : Use MedDRA terminology for standardized reporting (e.g., nausea, headache) .
- Bayesian hierarchical models : Estimate rare adverse event probabilities in small cohorts (e.g., <5% incidence) .
Q. How should researchers ensure ethical rigor in acotiamide trials involving vulnerable populations (e.g., elderly FD patients)?
- Informed consent : Provide clear documentation of risks/benefits in lay language .
- Data anonymization : Encrypt patient identifiers in datasets shared for meta-analyses .
- Ethics review : Submit protocols to institutional review boards (IRBs) for approval, emphasizing equipoise between acotiamide and placebo arms .
Data Reporting and Reproducibility
Q. What minimal information standards are required for publishing acotiamide-related pharmacokinetic data?
- Compound characterization : Provide IUPAC nomenclature, purity (>95%), and spectral validation (e.g., NMR, HPLC) .
- Pharmacokinetic parameters : Report AUC, Cmax, Tmax, and half-life values with 95% confidence intervals .
- Raw data access : Deposit large datasets in repositories like Figshare or Zenodo with CC-BY licenses .
Q. How can researchers enhance reproducibility in acotiamide bladder motility assays?
- Protocol transparency : Detail EFS parameters (e.g., pulse width, voltage) and tissue preparation methods (e.g., Krebs-Henseleit solution) .
- Reagent validation : Certify acetylcholine esterase activity in batches using positive controls .
- Replication studies : Collaborate with independent labs to verify concentration-dependent effects (e.g., 2 μM threshold for significant contraction enhancement) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
